molecular formula C13H13N5O2 B12951653 8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12951653
M. Wt: 271.27 g/mol
InChI Key: JXUQLDZBZUFVAH-UHFFFAOYSA-N
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Description

8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the core triazolopyrazine structure.

    Reaction Conditions: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine.

    Purification: The reaction mixture is then cooled, and the pH is adjusted to 6.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern and its potential as a kinase inhibitor. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C13H13N5O2/c1-8-7-17-12(11(14)15-8)16-18(13(17)19)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H2,14,15)

InChI Key

JXUQLDZBZUFVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=N1)N

Origin of Product

United States

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